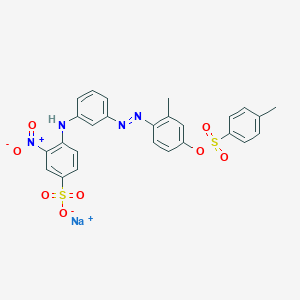

Acid Orange 67

Beschreibung

Significance of C.I. Acid Orange 67 as a Model Azo Dye in Industrial Processes

Furthermore, C.I. This compound is instrumental in the development and evaluation of wastewater treatment technologies. smolecule.comchemicalbook.com Given that a notable percentage of dyes used in industrial processes can be lost to wastewater streams, their removal is a significant environmental and technical challenge. fibre2fashion.com C.I. This compound is frequently employed as a target pollutant in studies investigating the efficacy of various remediation techniques, including adsorption, photocatalysis, and biological degradation. smolecule.com Its consistent chemical properties and structure provide a reliable benchmark for comparing the performance of different treatment methods.

Rationale for Comprehensive Research on C.I. This compound in Environmental Remediation and Dye Chemistry

The extensive research focus on C.I. This compound is driven by both environmental concerns and fundamental questions in dye chemistry. Azo dyes, as a class, are known for their persistence in the environment, as they are often resistant to biodegradation under conventional aerobic conditions. tandfonline.comcdnsciencepub.com The complex aromatic structures of these dyes make them recalcitrant pollutants. When released into aquatic ecosystems, they can reduce light penetration, which in turn affects the photosynthetic activity of aquatic plants. fibre2fashion.commdpi.com There are also concerns about the potential toxicity of azo dyes and their breakdown products, which can include carcinogenic aromatic amines. smolecule.comcdnsciencepub.comjchemrev.com C.I. This compound, as a representative azo dye, provides a valuable model for studying the environmental fate and toxicological impact of this class of compounds. smolecule.com

In the realm of dye chemistry, C.I. This compound is a useful tool for investigating the fundamental principles of dye-substrate interactions. smolecule.com The efficiency of dyeing processes depends on a complex interplay of factors including the dye's molecular structure, the chemical nature of the fiber, and the conditions of the dye bath. smolecule.com By studying the binding mechanisms of C.I. This compound with different materials, researchers can gain insights into the forces that govern dye adhesion and color fastness, leading to the design of more efficient and sustainable dyeing technologies. smolecule.com

Overview of Contemporary Research Trajectories for Azo Compounds

The scientific community is actively exploring several promising research avenues to address the challenges associated with azo dyes. These contemporary research trajectories can be broadly categorized as follows:

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals to break down complex organic molecules like azo dyes into simpler, less harmful substances. cdnsciencepub.com Techniques such as the Fenton process, photo-Fenton, and ozonation are being extensively investigated for their ability to decolorize and mineralize dye-containing wastewater. whu.edu.cn

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade azo dyes. tandfonline.comnih.gov Research is focused on identifying and isolating microbial strains that produce enzymes like laccases, peroxidases, and azoreductases, which can cleave the azo bond and initiate the breakdown of the dye molecule. tandfonline.comnih.gov This is considered a more environmentally friendly and cost-effective alternative to conventional physicochemical treatments. tandfonline.com

Bio-electrochemical Systems (BESs): BESs represent an emerging technology that combines biological processes with electrochemistry for the treatment of wastewater. nih.gov These systems can enhance the decolorization of azo dyes by facilitating electron transfer, which is a key step in the reductive cleavage of the azo bond. nih.gov

Development of Novel Azo Dyes: There is a growing interest in the design and synthesis of new azo dyes with improved environmental profiles. sapub.orgresearchgate.net This includes creating dyes with higher fixation rates to reduce wastewater contamination and designing molecules that are more susceptible to degradation or are inherently less toxic. Research into heterocyclic azo dyes, for instance, aims to develop colorants with enhanced properties and potentially lower environmental impact. sapub.orgresearchgate.net

Adsorption Technologies: The use of various adsorbent materials to remove azo dyes from water is another active area of research. smolecule.comcymitquimica.comresearchgate.net Studies are exploring the efficacy of materials like activated carbon, clays, and novel synthetic resins for their ability to bind and remove dyes from effluents. cymitquimica.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFJBURFXWYRQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N4NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065272 | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-06-3 | |

| Record name | Acid Orange 67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Reaction Mechanisms of C.i. Acid Orange 67

Established Reaction Pathways for C.I. Acid Orange 67 Synthesis

The primary manufacturing route for C.I. This compound involves a sequence of three core chemical reactions: diazotization, azo coupling, and esterification. worlddyevariety.comchemicalbook.com This pathway begins with two key aromatic precursors that are built upon to create the final dye molecule.

The formation of the central azo bond in C.I. This compound is achieved through the classic two-stage reaction sequence of diazotization and azo coupling. ekb.eg

Diazotization: This is the initial step where a primary aromatic amine is converted into a diazonium salt. ekb.eg For the synthesis of C.I. This compound, the specific primary aromatic amine used is 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This compound is treated with a source of nitrous acid, typically generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid. ekb.eg The reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. ekb.eg The diazonium salt is highly reactive and is used immediately in the next stage of the synthesis. ekb.egscribd.com

Azo Coupling: In the second stage, the unstable diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component. ekb.eg For C.I. This compound, the designated coupling component is m-Cresol. worlddyevariety.comchemicalbook.com The diazonium salt attacks the activated aromatic ring of the m-Cresol, leading to an electrophilic aromatic substitution reaction. This forms the stable azo bridge (—N=N—) that links the two aromatic portions of the molecule, creating the fundamental chromophoric system of the dye. The product of this reaction is an intermediate azo compound.

Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid + NaNO₂ + 2HCl → Diazonium Salt + NaCl + 2H₂O

Coupling: Diazonium Salt + m-Cresol → Azo Intermediate

Table 1: Reactants in the Diazotization and Coupling Stages

| Role | Compound Name | Chemical Formula |

| Diazo Component | 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | C₁₂H₁₁N₃O₅S |

| Diazotizing Agent | Sodium Nitrite | NaNO₂ |

| Acid Catalyst | Hydrochloric Acid | HCl |

| Coupling Component | m-Cresol | C₇H₈O |

The final step in the established synthesis of C.I. This compound is an esterification reaction. worlddyevariety.comchemicalbook.com This process modifies the intermediate azo compound formed during the coupling stage. Specifically, the hydroxyl (-OH) group on the cresol (B1669610) part of the intermediate molecule is esterified.

The reagent used for this step is 4-Methylbenzene-1-sulfonyl chloride, also known as p-toluenesulfonyl chloride (TsCl). worlddyevariety.comchemicalbook.com The reaction results in the formation of a sulfonate ester. This esterification is not just a terminal step but a crucial modification that influences the final properties of the dye, such as its application characteristics, fastness, and solubility. The addition of the bulky tosyl group can enhance the dye's affinity for certain fibers like polyamide. worlddyevariety.com

Table 2: Summary of Synthetic Reactions for C.I. This compound

| Step | Reaction Type | Reactants | Product |

| 1 | Diazotization | 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, Sodium Nitrite, Hydrochloric Acid | Diazonium salt of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid |

| 2 | Azo Coupling | The diazonium salt from Step 1, m-Cresol | Azo dye intermediate |

| 3 | Esterification | The azo dye intermediate from Step 2, 4-Methylbenzene-1-sulfonyl chloride | C.I. This compound |

Exploration of Alternative Synthetic Methodologies

The described manufacturing method involving the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, coupling with m-cresol, and subsequent esterification with 4-Methylbenzene-1-sulfonyl chloride is the principal and commercially established route for producing C.I. This compound. worlddyevariety.comchemicalbook.com While general azo dye synthesis can sometimes be achieved through other methods, such as the reduction of nitro compounds or the oxidation of primary amines, specific, documented alternative pathways for the industrial synthesis of C.I. This compound are not widely reported in scientific literature. nih.gov The current method is efficient and utilizes readily available chemical intermediates, making it the standard for production. worlddyevariety.com

Advanced Degradation and Remediation Studies of C.i. Acid Orange 67 in Aqueous Systems

Adsorption-Based Removal Strategies

The removal of C.I. Acid Orange 67 from water through adsorption involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The effectiveness of this process is contingent on the properties of the adsorbent, including its surface area, porosity, and surface chemistry, as well as the operational parameters of the system. Researchers have explored a diverse range of materials, from synthetic polymers and inorganic nanocomposites to modified natural sorbents and metal-organic frameworks, to identify efficient and cost-effective adsorbents for this specific anionic dye.

Development and Characterization of Novel Adsorbent Materials

The quest for effective adsorbents for C.I. This compound has led to the development and investigation of a variety of materials, each with unique structural and chemical characteristics.

A novel synthetic resin derived from waste foam packing has demonstrated significant potential for the adsorptive removal of C.I. This compound. This approach addresses both waste management and water pollution. The resin, synthesized from waste polystyrene foam (RPSF), has been characterized using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) analysis confirms the functional groups present on the resin's surface that are involved in the adsorption process. The surface morphology and the point of zero charge are also critical characteristics that have been determined to understand the adsorption mechanism. nih.gov

Batch adsorption studies have been conducted to evaluate the performance of this resin under various conditions. The results indicate that the resin is an effective adsorbent for C.I. This compound. nih.gov The adsorption process is influenced by several factors, including contact time, pH, initial dye concentration, adsorbent dosage, and temperature. nih.gov

While specific studies on mixed iron/aluminum oxide nanocomposites modified with cationic surfactants for the direct removal of C.I. This compound are not extensively documented in the available literature, research on similar anionic dyes provides valuable insights. The modification of metal oxide surfaces with cationic surfactants is a known strategy to enhance the adsorption of anionic compounds. The cationic head of the surfactant electrostatically interacts with the negatively charged surface of the metal oxide, while the hydrophobic tail extends into the solution, creating a positively charged or hydrophobic surface that can interact with anionic dye molecules. For instance, the adsorption of anionic surfactants like sodium dodecyl sulphate on iron(III) and aluminium hydroxides has been studied, laying the groundwork for understanding these interactions. semanticscholar.org The modification of alumina (B75360) with anionic surfactants has been shown to be effective for the removal of cationic dyes, illustrating the principle of surface charge modification to target specific pollutant types. researchgate.netmdpi.com

Natural materials, due to their abundance and low cost, are attractive precursors for adsorbents. However, their native forms often exhibit limited capacity for anionic dyes like C.I. This compound. Modification is therefore a key step to enhance their performance.

Organobentonite: Bentonite (B74815), a type of clay, can be modified with cationic surfactants to create organobentonite, which is effective in adsorbing anionic dyes. The intercalation of organic cations into the bentonite structure changes its surface from hydrophilic to organophilic, thereby increasing its affinity for organic dye molecules. mdpi.com While direct studies on C.I. This compound are limited, research on the removal of other acid dyes, such as Acid Red 151, by organobentonite demonstrates the potential of this approach. mdpi.com The adsorption capacity is significantly influenced by the type of surfactant used for modification. mdpi.com It has been noted that C.I. This compound can be effectively adsorbed and removed by organobentonite. nordicbiosite.com

Soybean Meal: Agricultural byproducts like soybean meal have been investigated as low-cost adsorbents for acid dyes. Studies on various acid dyes have shown that soybean meal can achieve high removal efficiencies, with color removal often exceeding 95% under optimal conditions. researchgate.net The adsorption process is influenced by factors such as temperature, adsorbent concentration, and pH.

Zeolite: Natural zeolites typically have a negatively charged framework, which is not conducive to the adsorption of anionic dyes. However, modification with cationic surfactants can reverse the surface charge, making them effective for the removal of anionic pollutants. sci-hub.catsciepub.com Acid treatment is another modification method that can alter the Si/Al ratio and surface properties of zeolites, potentially enhancing their adsorption capabilities for certain molecules. taylors.edu.mynih.gov

Activated Carbon: Activated carbon is a widely used adsorbent due to its high surface area and porous structure. Its effectiveness for dye removal, including anionic dyes, has been demonstrated with various precursors, including agricultural waste like orange peels. uitm.edu.myconicet.gov.ar The surface chemistry of activated carbon can be tailored through different activation methods to enhance its affinity for specific pollutants. uitm.edu.my

Clay-Lime Materials: Formulated clay-lime materials have been studied for the removal of anionic dyes like C.I. Acid Orange 52. Chemical stabilization through thermal treatment of clay-lime mixtures can enhance the removal capacity compared to natural clay materials. conicet.gov.ar The removal mechanism in these materials can involve both adsorption/coagulation in acidic conditions and precipitation in basic conditions. conicet.gov.ar

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes and functionalities, making them highly promising for adsorption applications. nih.gov While extensive research exists on the use of MOFs for the removal of various dyes, studies specifically targeting C.I. This compound are less common. However, research on the closely related Acid Orange 7 provides significant insights.

For instance, ZIF-67, a zeolitic imidazolate framework, has demonstrated a remarkably high adsorption capacity for anionic dyes like methyl orange and congo red, attributed to electrostatic attraction and π–π stacking interactions. scispace.com Studies on the removal of Acid Orange 7 using various MOFs, including ZIF-67, UiO-66, and UiO-66-NH2, have shown that ZIF-67 exhibits a superior adsorption capacity. scispace.comresearchgate.net The adsorption mechanism is influenced by factors such as hydrogen bonding, π–π interactions, and the zeta potential of the MOF. researchgate.net The structural characteristics of the MOF, including the metal ions and organic linkers, play a crucial role in determining the adsorption performance. researchgate.net

Mechanistic and Parametric Studies of Adsorption Processes

Understanding the mechanisms and the influence of various parameters on the adsorption of C.I. This compound is crucial for optimizing the removal process.

Effect of pH: The pH of the solution is a critical parameter that affects the surface charge of the adsorbent and the ionization of the dye molecule. For the adsorption of the anionic C.I. This compound, a lower pH is generally favorable. At acidic pH, the surface of many adsorbents becomes protonated, leading to a more positive surface charge, which enhances the electrostatic attraction with the anionic dye molecules. For the synthetic resin from waste foam, batch adsorption studies have investigated the effect of pH on the removal of AO67. nih.gov

Effect of Contact Time and Kinetics: The contact time required to reach equilibrium is an important factor in designing an adsorption system. Kinetic studies provide insights into the rate of adsorption and the rate-limiting step. The adsorption of C.I. This compound onto the synthetic resin from waste foam was found to be well-described by the pseudo-second-order kinetic model. nih.gov This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Effect of Initial Dye Concentration and Adsorption Isotherms: The initial concentration of the dye provides the driving force for the adsorption process. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. For the synthetic resin from waste foam, the experimental isotherm data were analyzed using Langmuir, Freundlich, Dubinin–Radushkevich (D-R), and Temkin models. The Langmuir model provided the best fit, suggesting a monolayer adsorption onto a homogeneous surface. nih.gov

Effect of Temperature and Thermodynamics: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of adsorption. Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide information about the spontaneity, nature (endothermic or exothermic), and randomness of the adsorption process. For the adsorption of C.I. This compound onto the synthetic resin, thermodynamic parameters and activation energy have been evaluated. nih.gov

Below is an interactive data table summarizing the kinetic and isotherm models for the adsorption of C.I. This compound on a synthetic resin from waste foam packing.

| Model | Parameter | Description | Fit for C.I. This compound on RPSF |

|---|

Influence of Contact Time on Adsorption Kinetics

The contact time between the adsorbent and the dye solution is a critical parameter in determining the efficiency and kinetics of the adsorption process. Studies on C.I. This compound reveal a consistent pattern across different adsorbents: an initial phase of rapid dye uptake followed by a slower phase that gradually approaches an equilibrium state.

For instance, when using an adsorbent derived from pineapple pulp, the adsorption efficiency increased rapidly within the first 15 minutes, which is attributed to the abundance of available active sites on the material's surface. nih.govmdpi.com The process continued at a high rate for the first 60 minutes, after which it slowed and reached equilibrium within 90 minutes. nih.govmdpi.com Similarly, batch adsorption experiments using a mixed iron/aluminum oxide nanocomposite and its modified form also demonstrated that contact time significantly influences adsorption capacity.

The rapid initial adsorption is a common phenomenon driven by the high concentration gradient of the dye between the bulk solution and the adsorbent surface, leading to a swift transfer of dye molecules to the numerous vacant active sites. nih.gov As these sites become progressively occupied, the rate of adsorption decreases until the system reaches a dynamic equilibrium, where the rate of dye molecules adsorbing onto the surface is equal to the rate of desorption.

Table 1: Equilibrium Times for C.I. This compound Adsorption on Various Adsorbents

| Adsorbent | Initial Rapid Phase | Equilibrium Time | Source |

|---|---|---|---|

| Pineapple Pulp | ~15-60 minutes | 90 minutes | nih.govmdpi.com |

| Soybean Meal | Not specified | ~24 hours | redalyc.org |

| Resin from Polystyrene Foam (RPSF) | Not specified | Not specified | researchgate.net |

| Mixed Iron/Aluminum Oxide Nanocomposite (MNC) | Not specified | 30 minutes (shaking time) |

Effect of Solution pH on Adsorption Capacity and Mechanism

The pH of the aqueous solution is a master variable that profoundly affects the adsorption of anionic dyes like C.I. This compound. It influences both the surface charge of the adsorbent and the ionization state of the dye molecule. Research indicates that acidic conditions are generally optimal for the removal of AO67.

Studies using adsorbents from pineapple pulp and soybean meal found that the highest adsorption efficiencies were achieved in acidic environments (pH 3-5 and pH 4-6, respectively). redalyc.orgnih.gov For pineapple pulp, an agricultural byproduct composed mainly of lignocellulosic compounds with negatively charged molecules, the adsorption efficiency for the negatively charged acid dye was significantly higher under acidic conditions, exceeding 95%. nih.gov This is because at lower pH, the adsorbent surface becomes protonated, creating a positive charge that enhances the electrostatic attraction with the anionic sulfonate groups of the dye molecules. researchgate.net

Similarly, investigations with a novel resin derived from polystyrene foam (RPSF) and a mixed iron/aluminum oxide nanocomposite also identified pH as a key parameter. researchgate.net The point of zero charge (pHZPC) of an adsorbent is crucial; at a solution pH below the pHZPC, the surface is positively charged, favoring the adsorption of anions. For the RPSF adsorbent, the optimal removal of AO67 was observed at acidic pH values. researchgate.net

Table 2: Optimal pH Conditions for C.I. This compound Adsorption

| Adsorbent | Optimal pH Range | Mechanism | Source |

|---|---|---|---|

| Pineapple Pulp | 3 - 5 | Enhanced electrostatic attraction | nih.gov |

| Soybean Meal | 4 - 6 | Favorable for color removal | redalyc.org |

| Resin from Polystyrene Foam (RPSF) | Acidic | Enhanced electrostatic attraction | researchgate.net |

| Mixed Iron/Aluminum Oxide Nanocomposite (MNC) | < 5.9 (below pHZPC) | Enhanced electrostatic attraction |

Optimization of Initial Dye Concentration for Adsorption

The initial concentration of C.I. This compound in the effluent plays a direct role in the adsorption process by acting as the driving force for mass transfer between the aqueous and solid phases. Studies have systematically investigated this parameter to understand its effect on adsorption capacity.

Research using a mixed iron/aluminum oxide nanocomposite and a resin from polystyrene foam (RPSF) showed that the initial dye concentration is a significant factor. researchgate.net Generally, an increase in the initial dye concentration leads to an increase in the equilibrium adsorption capacity (q_e), which is the amount of dye adsorbed per unit mass of the adsorbent. This is because a higher concentration gradient provides a greater driving force to overcome mass transfer resistances between the solution and the adsorbent surface. researchgate.net However, the percentage of dye removal may decrease with increasing initial concentration, as the available active sites on the adsorbent become saturated at higher dye concentrations.

For example, in a study using the mixed nanocomposite, initial AO67 concentrations were varied from 5 to 150 mg/L to determine the effect on adsorption. The optimization of this parameter is essential for designing efficient large-scale treatment systems.

Determination of Optimal Adsorbent Dosage

Table 3: Adsorbent Dosages Used in C.I. This compound Removal Studies

| Adsorbent | Dosage Range Tested | Optimal Dosage Reported | Source |

|---|---|---|---|

| Soybean Meal | 10 - 100 g/L | 10 g/L | redalyc.org |

| Pineapple Pulp | 1 g per 30 mL (approx. 33.3 g/L) | Not optimized | nih.gov |

| Mixed Iron/Aluminum Oxide Nanocomposite (MNC) | 0.02 - 0.4 g per 40 mL (0.5 - 10 g/L) | Not specified | |

| Resin from Polystyrene Foam (RPSF) | Parameter was studied | Not specified | researchgate.net |

Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis provides crucial insights into the spontaneity, feasibility, and nature of the adsorption process by evaluating parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The effect of temperature is a key component of this analysis.

In a study on the adsorption of C.I. This compound onto a resin synthesized from waste foam, thermodynamic parameters and activation energy were explicitly evaluated. researchgate.net The results from such analyses can determine whether the adsorption is spontaneous (negative ΔG°), and whether it is an endothermic (positive ΔH°) or exothermic (negative ΔH°) process.

Another study using soybean meal as an adsorbent investigated the effect of temperature by conducting experiments at 40, 50, 60, and 70°C. redalyc.org The findings showed that an increase in temperature favored the adsorption of the dye, with 60°C yielding the greatest color removal efficiency. This suggests that the adsorption process is endothermic in nature. An increase in temperature can enhance the kinetic energy and mobility of dye molecules and may also increase the intra-particle diffusion rate of the adsorbate into the pores of the adsorbent. redalyc.org The positive entropy change (ΔS°) often associated with such processes indicates increased randomness at the solid-solution interface during adsorption.

Investigation of Co-existing Ions and Ionic Strength Effects on Adsorption

However, based on the available scientific literature, specific studies detailing the effects of co-existing ions and ionic strength on the adsorption of C.I. This compound could not be found. This represents a gap in the current understanding of the practical application of various adsorbents for this particular dye. Further research is needed to evaluate how the presence of common inorganic salts impacts the adsorption performance and to elucidate the competitive mechanisms involved. Such investigations are vital for optimizing the adsorption process for real-world industrial effluent treatment scenarios.

Adsorption Kinetic and Isotherm Modeling

To understand the mechanism, rate, and equilibrium characteristics of C.I. This compound adsorption, experimental data are often analyzed using various kinetic and isotherm models.

Kinetic Modeling: Kinetic studies describe the rate of dye uptake and provide information on the controlling mechanism. For the adsorption of AO67 onto a resin from polystyrene foam (RPSF) and a mixed iron/aluminum oxide nanocomposite, the pseudo-second-order kinetic model provided the best fit to the experimental data. researchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net Other models, including pseudo-first-order, Elovich, and intraparticle diffusion, were also evaluated to provide a comprehensive understanding of the adsorption dynamics. researchgate.net

Isotherm Modeling: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. Multiple studies have found that the Langmuir isotherm model accurately describes the adsorption of AO67 on various adsorbents, including a resin from polystyrene foam, a mixed iron/aluminum oxide nanocomposite, and pineapple pulp waste. researchgate.netnih.govmdpi.com The suitability of the Langmuir model implies that the adsorption occurs on a homogeneous surface via monolayer coverage, with a finite number of identical active sites. researchgate.netmdpi.com The maximum monolayer adsorption capacity (q_max) for C.I. This compound on pineapple pulp adsorbent was determined to be 0.60 mg/g. nih.gov Other models like the Freundlich, Dubinin–Radushkevich (D-R), and Temkin isotherms have also been applied to analyze the equilibrium data. researchgate.net

Table 4: Summary of Adsorption Modeling for C.I. This compound

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Key Findings | Source |

|---|---|---|---|---|

| Resin from Polystyrene Foam (RPSF) | Pseudo-second-order | Langmuir | Suggests chemisorption and monolayer coverage. | researchgate.net |

| Mixed Iron/Aluminum Oxide Nanocomposite | Pseudo-second-order | Langmuir | Suggests chemisorption and monolayer coverage. | |

| Pineapple Pulp | Not specified | Langmuir | Monolayer adsorption with q_max of 0.60 mg/g. | nih.govmdpi.com |

Application of Kinetic Models

To understand the dynamics of C.I. This compound adsorption, various kinetic models have been employed, including the pseudo-first-order, pseudo-second-order, Elovich, intraparticle diffusion, and Bangham's models. researchgate.net

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable to the initial stages of the adsorption process. Studies on the photocatalytic decolorization of dyes similar to this compound have sometimes shown adherence to first-order kinetics. rroij.comrroij.com

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net The adsorption of this compound onto resin polystyrene foam (RPSF) was found to be well-fitted by the pseudo-second-order kinetic model, indicating a chemisorption process. researchgate.net

The Elovich model is often used to describe chemisorption on heterogeneous surfaces and is particularly useful for systems where the activation energy for adsorption changes during the process. ijert.org

The intraparticle diffusion model , proposed by Weber and Morris, is used to identify the rate-controlling step. researchgate.net If the plot of the amount of adsorbed dye versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. However, often the plot shows multiple linear regions, indicating that other mechanisms also play a role in the adsorption process. researchgate.net

Bangham's model is employed to determine if pore diffusion is the rate-limiting step in the adsorption process. The adsorption of this compound onto RPSF has been evaluated using this model. researchgate.net

| Kinetic Model | Key Assumption | Applicability to C.I. This compound Adsorption |

|---|---|---|

| Pseudo-First-Order | Adsorption rate is proportional to the number of available sites. | Observed in some photocatalytic degradation studies of similar dyes. rroij.comrroij.com |

| Pseudo-Second-Order | The rate-limiting step is chemisorption. | Well-fitted for the adsorption of this compound onto resin polystyrene foam. researchgate.net |

| Elovich | Describes chemisorption on heterogeneous surfaces with varying activation energy. | Considered in the kinetic analysis of this compound adsorption. researchgate.net |

| Intraparticle Diffusion | Identifies the role of diffusion within the adsorbent pores as a rate-limiting step. | Used to study the rate-limiting step for this compound adsorption. researchgate.net |

| Bangham's | Evaluates if pore diffusion is the rate-controlling mechanism. | Applied to the study of this compound adsorption kinetics. researchgate.net |

Evaluation of Adsorption Isotherm Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir, Freundlich, Dubinin–Radushkevich, and Temkin models are commonly used to analyze this relationship for C.I. This compound.

The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com This model has been successfully applied to the adsorption of C.I. This compound, suggesting a homogeneous adsorbent surface. mdpi.com

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net The adsorption of Acid Orange 7, a closely related dye, onto spent brewery grains was well-described by the Freundlich model. researchgate.net

The Dubinin–Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The adsorption of Acid Orange 7 on magnetic activated carbon derived from orange peel was found to adhere to the Temkin isotherm model. nih.gov

| Isotherm Model | Description | Findings for C.I. This compound and Similar Dyes |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. mdpi.com | Equilibrium data for C.I. This compound fitted well, with a maximum adsorption capacity of 392.156 mg/g in one study. mdpi.com |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. researchgate.net | Successfully described the adsorption of Acid Orange 7 on spent brewery grains. researchgate.net |

| Dubinin–Radushkevich | General model for adsorption on heterogeneous surfaces. | Provides insights into the nature of the adsorption process (physical or chemical). |

| Temkin | Considers indirect adsorbate-adsorbate interactions. nih.gov | The adsorption of Acid Orange 7 on magnetic orange peel activated carbon followed this model. nih.gov |

Regeneration and Reusability Studies of Adsorbents

The economic viability and sustainability of the adsorption process heavily depend on the ability to regenerate and reuse the adsorbent. Various methods, including thermal, chemical, and biological regeneration, have been investigated for dye-laden adsorbents. mdpi.com For adsorbents used in the removal of dyes similar to this compound, desorption can often be achieved by altering the pH of the solution. For instance, using a dilute solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) can effectively elute the adsorbed dye, allowing the adsorbent to be used for multiple cycles. nih.govmdpi.com Studies have shown that some adsorbents can be successfully reused for up to five or six cycles with only a minor decrease in their adsorption capacity. nih.govmdpi.com

Advanced Oxidation Processes (AOPs) for C.I. This compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are particularly effective for the degradation of recalcitrant organic pollutants like C.I. This compound.

Photocatalytic Degradation Systems

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that can break down organic pollutants.

Titanium Dioxide (TiO₂)-Based Photocatalysis

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, non-toxicity, and low cost. rroij.com

Unsupported TiO₂: Studies have demonstrated the effectiveness of unsupported TiO₂ powder in the photocatalytic degradation of C.I. This compound under both UV and visible light irradiation. rroij.comrroij.com The degradation process is influenced by factors such as pH, catalyst concentration, and the intensity of the light source. rroij.com The photocatalytic decolorization of this compound using TiO₂ has been found to follow first-order kinetics. rroij.com

Silver-Impregnated TiO₂/SiO₂ Composites: To enhance the photocatalytic activity of TiO₂, it can be composited with other materials. Silver-impregnated TiO₂/SiO₂ composites have shown significant improvements in the degradation of similar azo dyes, such as Acid Orange 20. researchgate.net The presence of silver nanoparticles can help in trapping electrons, thereby reducing the recombination of electron-hole pairs and increasing the quantum efficiency of the photocatalytic process. researchgate.net The silica (B1680970) (SiO₂) support provides a high surface area for the dispersion of TiO₂ and silver nanoparticles.

Zinc Oxide (ZnO)-Based Photocatalysis

Zinc oxide (ZnO) is another promising semiconductor photocatalyst with a wide bandgap and high exciton (B1674681) binding energy, making it an effective alternative to TiO₂. ekb.eg

ZnO Nanopowder: ZnO nanopowders have been successfully used for the photocatalytic degradation of various azo dyes. ekb.egasianpubs.org The efficiency of ZnO nanopowder in dye degradation is dependent on parameters such as catalyst dosage, initial dye concentration, and pH. ekb.eg

Ni-doped ZnO Nanoparticles: Doping ZnO with transition metals like nickel (Ni) can modify its electronic and optical properties, leading to enhanced photocatalytic activity. Ni-doped ZnO nanoparticles have been shown to be effective in the degradation of Acid Orange 7 under both sunlight and UV irradiation. deswater.comresearchgate.net The doping can alter the band gap energy and particle size, which in turn influences the photocatalytic efficiency. nih.gov

Supported ZnO Catalysts: To facilitate catalyst recovery and reuse, ZnO can be supported on various materials. For instance, ZnO nanorods have been associated with Ag-In-Zn-S quantum dots to create heterostructured photocatalysts with enhanced visible light activity for the degradation of Acid Orange 7. mdpi.com

| Photocatalyst System | Key Findings for C.I. This compound and Similar Dyes |

|---|---|

| Unsupported TiO₂ | Effective for photocatalytic degradation of this compound under UV and visible light; follows first-order kinetics. rroij.comrroij.com |

| Silver-Impregnated TiO₂/SiO₂ Composites | Showed significant increase in decolorization and degradation of Acid Orange 20 due to reduced electron-hole recombination. researchgate.net |

| ZnO Nanopowder | Successfully used for the degradation of azo dyes; efficiency depends on operational parameters. ekb.egasianpubs.org |

| Ni-doped ZnO Nanoparticles | Enhanced photocatalytic degradation of Acid Orange 7 under sunlight and UV light. deswater.comresearchgate.net |

| Supported ZnO Catalysts | ZnO nanorods sensitized with quantum dots showed high degradation efficiency for Acid Orange 7 under visible light. mdpi.com |

Cerium Dioxide (CeO2) Nanoparticle-Mediated Photocatalysis

Cerium dioxide (CeO₂), a rare-earth metal oxide, has garnered attention as an effective photocatalyst due to its chemical stability, resistance to photocorrosion, and unique electronic structure involving the Ce⁴⁺/Ce³⁺ redox couple. nih.gov Studies on analogous azo dyes like Acid Orange 7 (AO7) and Methyl Orange (MO) provide significant insights into the mechanisms and influencing factors of CeO₂-mediated photocatalysis. nih.govnih.gov

Research has shown that the photocatalytic activity of CeO₂ is highly dependent on preparation methods and operational conditions. nih.gov For instance, the degradation of AO7 over CeO₂ nanoparticles was found to follow a dye self-sensitization mechanism under visible light irradiation. nih.gov The efficiency of the degradation process is significantly influenced by the initial pH of the solution, the dye concentration, and the catalyst dosage. nih.gov In studies involving MO, Fe-doped CeO₂ films demonstrated that doping can delay electron-hole recombination, a key factor in enhancing photocatalytic activity. nih.gov The generation of hydroxyl radicals (•OH) on the catalyst surface is a primary driver of the degradation process. nih.gov Composites, such as CeO₂-SnO₂ and CeO₂ loaded onto graphitic carbon nitride (GCN), have also shown enhanced photocatalytic activity compared to pure CeO₂, attributed to improved dye adsorption and increased light absorption. researchgate.netmdpi.com

Key findings from studies on similar dyes indicate that for anionic dyes, a lower initial pH enhances degradation rates, and an optimal catalyst dosage exists, beyond which the efficiency may decrease. nih.gov

Exploration of Novel Semiconductor Photocatalysts and Composites

The quest for more efficient photocatalytic systems has led to the exploration of various novel semiconductor materials and composites for the degradation of dyes like C.I. This compound.

Mo-doped TiO₂: Doping titanium dioxide (TiO₂) with molybdenum (Mo) has been shown to enhance its photocatalytic activity under visible light. researchgate.net Mo-doping can narrow the band gap of TiO₂, allowing it to absorb a broader spectrum of light. researchgate.net Furthermore, it can impede the recombination of photogenerated electron-hole pairs, which is a major limiting factor in photocatalysis. ucc.ie The presence of Mo⁶⁺ and Mo⁵⁺ ions can effectively trap charge carriers, localizing them on the catalyst surface and thereby improving the quantum efficiency of the degradation process. ucc.ie

Copper Ferrite (B1171679) (CuFe₂O₄): Copper ferrite (CuFe₂O₄) is a p-type semiconductor with a narrow band gap of around 1.5 eV, making it a promising candidate for photocatalysis under visible light. mdpi.com It possesses high thermal and photochemical stability and can be easily separated from treated water due to its magnetic properties. mdpi.com Studies on the degradation of dyes like methyl orange have demonstrated the potential of CuFe₂O₄ nanoparticles as a photocatalyst under UV light, achieving significant decolorization. sci-hub.st The photocatalytic efficiency is influenced by the synthesis method and the resulting structural properties of the ferrite nanoparticles. sci-hub.stresearchgate.net

CeO₂-SnO₂: Ceria-cassiterite (CeO₂-SnO₂) nanocomposites have been investigated for the degradation of methyl orange and have shown improved photocatalytic activity compared to either CeO₂ or tin dioxide (SnO₂) alone. researchgate.net The enhanced performance is attributed to the synergistic effects between the two oxides, which likely involves better charge separation and increased surface adsorption of the dye molecules. researchgate.net

Effects of Light Source and Intensity

The nature and intensity of the light source are fundamental parameters in photocatalytic degradation, as they directly govern the generation of electron-hole pairs in the semiconductor catalyst.

The degradation of C.I. This compound and similar dyes has been studied under various irradiation sources, including UV light, visible light, and simulated solar light. rroij.comdeswater.com Research consistently shows that the efficiency of dye degradation is significantly higher under UV irradiation compared to visible light when using wide-bandgap semiconductors like TiO₂. rroij.comrroij.com This is because the energy of UV photons is sufficient to excite electrons across the band gap of TiO₂, leading to the formation of reactive oxygen species. rroij.com For example, in one study on the degradation of Acid Orange 7 using Ni-doped ZnO nanoparticles, 93% removal was achieved under UV irradiation, compared to 77% under sunlight over the same period. deswater.com

Despite the higher efficiency of UV lamps, solar irradiation is considered a more cost-effective and environmentally friendly alternative due to its natural abundance. rroij.comresearchgate.net While complete degradation may take longer under solar light, its viability for large-scale applications makes it an attractive option. rroij.com The development of visible-light-active photocatalysts, such as doped or composite materials, is a key research direction to harness solar energy more effectively. researchgate.netmdpi.com

Influence of Initial Dye Concentration on Degradation Kinetics

The initial concentration of C.I. This compound is a crucial factor that significantly affects the kinetics of its photocatalytic degradation. Generally, an increase in the initial dye concentration leads to a decrease in the degradation rate and efficiency. nih.govrroij.commdpi.com

Several factors contribute to this inverse relationship:

Active Site Saturation: At a constant catalyst dosage, the number of active sites is fixed. As the dye concentration increases, more dye molecules compete for these limited sites, leading to saturation and a lower degradation rate per dye molecule. researchgate.net

Intermediate Products: At high initial concentrations, the formation of intermediate degradation products can also be significant. These intermediates may compete with the original dye molecules for active sites and reactive radicals, further slowing the degradation process.

Studies on this compound have confirmed that the highest degradation efficiency is observed at lower initial concentrations. rroij.com Research on the closely related Acid Orange 7 dye also showed that degradation efficiency decreases as the initial dye concentration increases. nih.govinternationaljournalcorner.com This relationship underscores the importance of considering the initial pollutant load when designing photocatalytic treatment systems.

pH Effects on Photocatalytic Degradation Efficiency

The pH of the aqueous solution is a master variable that profoundly influences the photocatalytic degradation process. Its effect is complex, as it alters the surface charge of the photocatalyst, the speciation of the dye molecule, and the potential for hydroxyl radical formation. researchgate.netmdpi.com

The surface of a semiconductor photocatalyst becomes electrically charged in an aqueous medium. The point of zero charge (pHpzc) is the pH at which the surface of the catalyst is neutral.

At a pH below the pHpzc, the catalyst surface is positively charged.

At a pH above the pHpzc, the catalyst surface is negatively charged.

C.I. This compound is an anionic dye, meaning it carries a negative charge in solution, typically due to sulfonate groups. Therefore, the degradation of this compound is generally more efficient in acidic conditions (pH < pHpzc). scispace.com In this pH range, the positively charged catalyst surface electrostatically attracts the negatively charged dye molecules, promoting adsorption. internationaljournalcorner.comscispace.com This enhanced adsorption facilitates the transfer of charge and attack by reactive oxygen species at the catalyst-solution interface.

Conversely, in alkaline conditions (pH > pHpzc), both the catalyst surface and the dye molecules are negatively charged, leading to electrostatic repulsion. internationaljournalcorner.com This repulsion hinders the adsorption of the dye onto the catalyst surface, thereby reducing the degradation efficiency. internationaljournalcorner.com For example, studies on Acid Orange 7 demonstrated that the degradation rate increases as the initial pH value of the solution decreases. nih.gov A shift in pH from acidic (pH 3) to basic (pH 11.5) was found to reduce the photocatalytic degradation rate by over 50%. internationaljournalcorner.com

Table 2: Influence of pH on the Degradation of Anionic Azo Dyes Note: Data is illustrative, based on general findings for similar azo dyes.

| Dye | pH Condition | Catalyst Surface Charge | Dye-Catalyst Interaction | Degradation Efficiency |

|---|---|---|---|---|

| Acid Orange 7 | Acidic (e.g., pH 3) | Positive | Electrostatic Attraction | High internationaljournalcorner.com |

| Acid Orange 7 | Neutral (e.g., pH 7) | Near Neutral/Slightly Negative | Weak | Moderate internationaljournalcorner.com |

| Acid Orange 7 | Alkaline (e.g., pH 11) | Negative | Electrostatic Repulsion | Low internationaljournalcorner.com |

Role of Exogenous Oxidizing Agents (e.g., Hydrogen Peroxide) in Photocatalysis

The addition of exogenous oxidizing agents, most commonly hydrogen peroxide (H₂O₂), can significantly enhance the efficiency of the photocatalytic degradation of C.I. This compound. nih.gov The beneficial role of H₂O₂ stems from two primary mechanisms:

Increased Hydroxyl Radical (•OH) Production: H₂O₂ can be a source of additional •OH radicals through its reaction with photogenerated electrons (e⁻) in the conduction band of the semiconductor (Equation 1). nih.gov

H₂O₂ + e⁻ → •OH + OH⁻ (Equation 1)

However, the concentration of H₂O₂ must be carefully optimized. While a certain amount enhances the degradation rate, an excessive concentration can have a detrimental effect. researchgate.net This is because at high concentrations, H₂O₂ can act as a scavenger of the highly reactive •OH radicals itself (Equation 2), producing the less reactive hydroperoxyl radical (HO₂•). researchgate.net

H₂O₂ + •OH → HO₂• + H₂O (Equation 2)

Fenton and Fenton-like Processes for Oxidative Degradation

The Fenton process is another powerful advanced oxidation process that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly oxidizing hydroxyl radicals (•OH). These radicals are extremely effective in degrading recalcitrant organic compounds like azo dyes.

Scientific literature detailing the optimization of conventional Fenton reagent parameters, such as the [Fe²⁺]/[H₂O₂] ratio and pH, specifically for the degradation of C.I. This compound, could not be identified through the performed search.

Research studies focused on the application of advanced Fenton systems, including Photo-Fenton, Electro-Fenton, or those utilizing zero-valent iron (ZVI), for the degradation of C.I. This compound were not found in the available literature.

Ozonation and Hybrid Ozonation Systems

Ozonation-based Advanced Oxidation Processes (AOPs) are centered on the potent oxidizing capabilities of ozone (O₃) and the highly reactive hydroxyl radicals (•OH) that can be generated. These processes are investigated for their efficacy in breaking down the complex and recalcitrant structure of C.I. This compound.

Direct Ozonation Efficiency

Direct ozonation involves the application of ozone gas to an aqueous solution containing the dye. The efficiency of this process is significantly influenced by reaction conditions such as pH. Research on the ozonation of Tectilon Orange 3G, an alternative name for C.I. This compound, has shown that under acidic conditions (pH 3) and with an ozone concentration of 14 g/L, no observable reduction in Total Organic Carbon (TOC) was achieved. This indicates that while ozonation might lead to decolorization through the cleavage of the azo bond, it does not result in complete mineralization of the dye molecule to CO₂ and water under these specific acidic conditions. Studies on general textile effluents suggest that the efficiency of decolorization by ozone is highly dependent on pH.

Enhanced Ozonation via UV Irradiation (O₃/UV)

The combination of ozone with ultraviolet (UV) irradiation is a well-established AOP designed to enhance the production of hydroxyl radicals, thereby increasing the degradation rate of organic pollutants. The photolysis of aqueous ozone by UV light leads to the formation of hydrogen peroxide, which then reacts with ozone to generate •OH radicals.

While the O₃/UV process is a recognized AOP for dye degradation, specific research studies detailing the degradation kinetics and efficiency of this particular method for C.I. This compound could not be identified in a review of available literature. The general principle of this method suggests it would be more effective than ozonation alone due to the increased generation of non-selective and highly reactive hydroxyl radicals.

Combination of Ozonation with Photocatalysis (O₃/UV/TiO₂)

This hybrid system combines ozonation, UV light, and a semiconductor photocatalyst, typically titanium dioxide (TiO₂), to maximize the generation of reactive oxygen species. While specific studies on the complete O₃/UV/TiO₂ system for C.I. This compound are not detailed in the available literature, the photocatalytic component (UV/TiO₂) has been investigated for this specific dye.

Research on the photocatalytic bleaching of C.I. This compound using TiO₂ and UV irradiation has demonstrated its effectiveness. The process relies on the generation of electron-hole pairs in the TiO₂ semiconductor upon UV illumination, leading to the formation of hydroxyl radicals that attack the dye molecule. Studies have shown that the rate of degradation is dependent on several operational parameters. rroij.comrroij.com

Key findings from UV/TiO₂ photocatalysis of C.I. This compound include:

Effect of pH : The rate of photocatalytic bleaching was found to increase with an increase in pH, reaching an optimum in the alkaline range (pH 8.5). rroij.comrroij.com

Effect of Catalyst Amount : The degradation rate increases with the amount of TiO₂ catalyst up to a certain point, after which the rate becomes constant. This is attributed to the increased availability of active sites on the catalyst surface. rroij.comrroij.com However, an excess amount of catalyst can lead to turbidity, which blocks UV light penetration.

Kinetics : The photocatalytic decolorization of C.I. This compound was found to follow pseudo-first-order kinetics. rroij.com

Table 1: Effect of TiO₂ Amount on Photocatalytic Degradation of C.I. This compound (Data derived from descriptive findings in scientific literature)

| Amount of TiO₂ ( g/100 mL) | Relative Rate of Degradation | Observation |

| Increasing from low concentration | Increases | Increased number of active sites enhances radical formation. rroij.com |

| At optimal concentration | Maximum | Sufficient active sites for the available dye molecules. rroij.com |

| Beyond optimal concentration | Plateaus/Decreases | The reaction rate becomes constant as further catalyst addition does not increase active site exposure or may cause light scattering. rroij.com |

The integration of ozone into this system would theoretically further enhance degradation by providing an additional source of oxidation and reacting with intermediates.

Peroxone Processes (O₃ + H₂O₂)

The peroxone process involves the addition of hydrogen peroxide (H₂O₂) to an ozonation system. The reaction between ozone and the conjugate base of H₂O₂, the hydroperoxide ion (HO₂⁻), significantly accelerates the decomposition of ozone into hydroxyl radicals. This method is often more efficient than direct ozonation for degrading refractory organic compounds.

A review of scientific literature did not yield specific studies detailing the application, efficiency, or kinetics of the peroxone process for the degradation of C.I. This compound. The general mechanism suggests it would be a potent method for its degradation, but experimental data for this specific compound is not available.

Electrochemical Degradation Pathways

Electrochemical advanced oxidation processes (EAOPs) utilize an electrical current to generate reactive species, such as hydroxyl radicals, on the surface of an anode, leading to the oxidation of organic pollutants.

Application of Advanced Electrode Materials (e.g., Boron Doped Diamond (BDD) electrodes)

Boron-doped diamond (BDD) electrodes are considered highly effective anode materials for wastewater treatment. They possess a wide potential window for water stability, leading to a high oxygen evolution overpotential. This characteristic allows for the efficient electrochemical generation of hydroxyl radicals on the anode surface, which can then non-selectively oxidize organic compounds, often leading to complete mineralization.

Despite the high efficiency of BDD electrodes in degrading other azo dyes, specific research findings, experimental data, or detailed pathway analyses for the electrochemical degradation of C.I. This compound using BDD electrodes were not found in the reviewed scientific literature.

Parametric Studies on Electrolyte Concentration, Type, and Current Density

Electrochemical degradation is an advanced oxidation process that utilizes an electrical current to generate powerful oxidizing agents, primarily hydroxyl radicals, to break down persistent organic pollutants. The efficiency of this process is highly dependent on operational parameters such as the type and concentration of the supporting electrolyte and the applied current density. The electrolyte ensures the conductivity of the solution, while the current density influences the rate of oxidant generation at the anode surface.

A thorough search of published studies revealed a significant body of research on the electrochemical degradation of various azo dyes, such as C.I. Acid Orange 7 and C.I. Acid Orange 10. researchgate.netnih.govresearchgate.net These studies extensively investigate how parameters like NaCl and Na₂SO₄ concentrations and current density (mA/cm²) impact color and Chemical Oxygen Demand (COD) removal. researchgate.netnih.gov However, specific research detailing these parametric effects on the electrochemical degradation of C.I. This compound could not be identified in the available literature. Consequently, no specific data on the influence of electrolyte or current density on the degradation of this particular compound can be presented.

Electrocoagulation for Dye Removal

Electrocoagulation is an electrochemical technique where a sacrificial anode (typically iron or aluminum) corrodes to release coagulant species (e.g., Fe²⁺, Fe³⁺, Al³⁺) into the wastewater. These ions then form metal hydroxides that effectively remove pollutants through precipitation and surface complexation. Studies on dyes like C.I. Acid Orange 5 and C.I. Acid Orange 10 have demonstrated high removal efficiencies under optimal conditions of pH, current density, and treatment time. sid.irijcce.ac.ir

Despite the proven efficacy of electrocoagulation for other acid dyes, a targeted literature search found no specific studies dedicated to the removal of C.I. This compound using this method. Therefore, research findings, operational parameters, and efficiency data for the electrocoagulation of C.I. This compound are not available.

Hybrid Electrochemical-Ultrasonic Systems (e.g., Electro-Peroxone/US)

Hybrid advanced oxidation processes aim to enhance degradation efficiency by combining two or more technologies. The coupling of electrochemical systems with ultrasonic (US) irradiation or the Electro-Peroxone process represents a promising approach. Ultrasound enhances mass transfer and can generate additional radicals through acoustic cavitation. nih.govnih.gov The Electro-Peroxone process combines electrolysis with ozonation to generate a high yield of hydroxyl radicals from the reaction between electro-generated hydrogen peroxide and sparged ozone. researchgate.netepa.gov

While the degradation of C.I. Acid Orange 7 and Orange II has been successfully demonstrated using these hybrid systems, nih.govnih.govresearchgate.net there is a notable absence of research applying these advanced hybrid methods to the degradation of C.I. This compound . No publications on the treatment of C.I. This compound by Electro-Peroxone, sono-electrochemical, or related hybrid systems were found.

Exploration of Other Advanced Oxidation Technologies (e.g., Nitrocellulose Membranes as active oxygen species source)

Beyond the aforementioned methods, various other advanced oxidation technologies are being explored for dye remediation. One novel approach involves using materials like nitrocellulose membranes as a source of active oxygen species under photo-irradiation. frontiersin.org Studies on similar dyes, such as C.I. Acid Orange 8, have shown that these membranes can generate hydroxyl radicals and significantly accelerate photodegradation compared to photolysis alone. frontiersin.org

However, a specific investigation into the use of nitrocellulose membranes or other comparable novel AOPs for the degradation of C.I. This compound has not been reported in the scientific literature. The potential of such technologies for this specific compound remains an unexamined area of research.

Comparative Studies of AOPs for C.I. This compound Degradation

Comparative studies are crucial for determining the most effective and economically viable treatment technology for a specific pollutant. Such studies typically evaluate and contrast the performance of various AOPs (e.g., Fenton, photo-Fenton, ozonation, photocatalysis) under standardized conditions, assessing metrics like degradation rate, mineralization efficiency (TOC removal), and energy consumption. doi.orgmdpi.com

A comprehensive literature search did not yield any studies that specifically compare the efficacy of different AOPs for the degradation of C.I. This compound . While general comparisons of AOPs for textile wastewater exist, doi.org a direct, compound-specific comparative analysis for C.I. This compound is currently absent from the literature.

Biological Decolorization and Degradation Mechanisms

Microbial Decolorization Studies (e.g., anaerobic treatment of azo dyes)

Biological treatment offers an environmentally friendly and cost-effective alternative to chemical processes. For azo dyes, a common strategy involves an initial anaerobic stage where microorganisms reductively cleave the azo bond (–N=N–), leading to decolorization. This process breaks the dye molecule down into smaller aromatic amines, which may then be mineralized in a subsequent aerobic stage. sciepub.comdaneshyari.com Numerous studies have successfully demonstrated the anaerobic decolorization of various acid orange dyes by specific bacterial strains or mixed microbial consortia. sciepub.comnih.govfrontiersin.org

Despite the extensive research on the microbial degradation of azo dyes, studies focusing specifically on the biological decolorization and anaerobic treatment of C.I. This compound were not found. The specific microbial consortia capable of degrading this compound and the resulting degradation pathways have not been documented.

Enzymatic Degradation Research (e.g., laccase-mediated processes)

No studies specifically investigating the enzymatic degradation of C.I. This compound, including laccase-mediated processes, were found during the literature search. Research in this area has focused on other azo dyes, leaving a knowledge gap for this specific compound.

Application of Immobilized Biocatalysts

There is no available research detailing the application of immobilized biocatalysts for the degradation of C.I. This compound. While this is a common technique for other industrial dyes, its efficacy and specific application for C.I. This compound have not been reported.

Assessment of Biodegradability Enhancement of Treated Effluents (e.g., BOD5/COD ratio improvements)

No data could be found on the assessment of biodegradability enhancement for effluents containing C.I. This compound. Studies measuring the improvement of the Biochemical Oxygen Demand (BOD5) to Chemical Oxygen Demand (COD) ratio after treatment, a key indicator of enhanced biodegradability, have not been published for this specific dye.

Advanced Analytical Methodologies for C.i. Acid Orange 67 Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the analysis of C.I. Acid Orange 67. By examining the interaction of electromagnetic radiation with the dye molecule and associated materials, researchers can glean a wealth of information crucial for developing and optimizing treatment processes.

UV-Visible spectrophotometry is a fundamental technique for quantifying the concentration of C.I. This compound in a solution and monitoring its decolorization over time. This method is based on the principle that the dye molecule absorbs light at a specific wavelength in the visible spectrum. The amount of light absorbed is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.

In a typical application, the absorbance of a C.I. This compound solution is measured at its maximum absorption wavelength (λmax), which is approximately 485 nm. By creating a calibration curve of known dye concentrations versus their corresponding absorbances, the concentration of an unknown sample can be accurately determined. During decolorization studies, such as photocatalytic degradation or adsorption, samples are taken at regular intervals, and their absorbance is measured to track the decrease in dye concentration. This allows for the calculation of decolorization efficiency and the study of reaction kinetics.

Research has shown that the photocatalytic degradation of C.I. This compound often follows pseudo-first-order kinetics. The rate of degradation is influenced by several factors, including the initial dye concentration, pH of the solution, and the amount of photocatalyst used.

Table 1: Example of UV-Visible Spectrophotometry Data for Monitoring C.I. This compound Decolorization

| Time (minutes) | Absorbance at 485 nm | Concentration (mg/L) | Decolorization (%) |

|---|---|---|---|

| 0 | 1.250 | 20.0 | 0 |

| 15 | 0.938 | 15.0 | 25 |

| 30 | 0.625 | 10.0 | 50 |

| 60 | 0.313 | 5.0 | 75 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in C.I. This compound and for characterizing the surface chemistry of adsorbents used in its removal. geomatejournal.comresearchgate.net This technique works by passing infrared radiation through a sample and measuring the absorption of radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The FTIR spectrum of C.I. This compound would reveal characteristic peaks corresponding to its molecular structure, including N=N stretching of the azo group, S=O stretching of the sulfonate groups, and various C-H, C=C, and C-N bonds within the aromatic rings. When C.I. This compound is adsorbed onto a material like activated carbon, changes in the FTIR spectrum of the adsorbent can indicate which of its functional groups are involved in the binding process. For example, shifts in the peaks corresponding to hydroxyl (-OH) or carboxyl (-COOH) groups on the adsorbent surface after dye adsorption would suggest their participation in the interaction. scienceworldjournal.orgajol.info

Table 2: Representative FTIR Spectral Data for an Adsorbent Before and After C.I. This compound Adsorption

| Wavenumber (cm⁻¹) | Functional Group | Interpretation (Before Adsorption) | Interpretation (After Adsorption) |

|---|---|---|---|

| ~3400 | O-H stretching | Presence of hydroxyl groups | Peak shift/broadening indicating involvement in hydrogen bonding with the dye |

| ~1730 | C=O stretching | Presence of carboxyl/carbonyl groups | Peak intensity change suggesting interaction with dye molecules |

| ~1620 | C=C stretching | Aromatic rings in adsorbent structure | Peak overlap with dye's aromatic signals |

X-ray Diffraction (XRD) is a key technique for determining the crystalline structure of materials, such as photocatalysts or adsorbents, used in the treatment of C.I. This compound. geomatejournal.commdpi.com XRD is based on the principle that when a beam of X-rays is directed at a crystalline material, the X-rays are diffracted in a pattern that is characteristic of the material's crystal lattice.

By analyzing the positions and intensities of the diffraction peaks, researchers can identify the crystalline phases present in a material. For instance, in the photocatalytic degradation of C.I. This compound using titanium dioxide (TiO2), XRD can confirm whether the TiO2 is in its anatase, rutile, or brookite crystalline form, which is crucial as these forms exhibit different photocatalytic activities. mdpi.com

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the material using the Scherrer equation. Smaller particle sizes generally lead to a larger surface area, which can enhance the efficiency of adsorption or photocatalysis. mdpi.com

Table 3: Example of XRD Data for a TiO₂ Photocatalyst Used in C.I. This compound Degradation

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Crystalline Phase | Crystallite Size (nm) |

|---|---|---|---|---|

| 25.3 | 3.52 | (101) | Anatase | 15 |

| 37.8 | 2.38 | (004) | Anatase | 15 |

| 48.0 | 1.89 | (200) | Anatase | 15 |

| 53.9 | 1.70 | (105) | Anatase | 15 |

Energy Dispersive X-ray (EDX) analysis, often coupled with Scanning Electron Microscopy (SEM), is a technique used to determine the elemental composition of a sample. nih.govresearchgate.netresearchgate.net When a sample is bombarded with an electron beam in an SEM, atoms in the sample are excited and emit X-rays with energies that are characteristic of each element. An EDX detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance.

In the context of C.I. This compound research, EDX can be used to analyze the elemental composition of adsorbents or catalysts before and after the treatment process. For example, after adsorbing C.I. This compound, which contains sulfur in its sulfonate groups, an EDX analysis of the adsorbent would be expected to show the presence of sulfur, confirming the adsorption of the dye. It can also be used to verify the elemental composition of synthesized catalysts or modified adsorbents. mdpi.com

Table 4: Illustrative EDX Elemental Analysis of an Adsorbent Before and After C.I. This compound Adsorption

| Element | Weight % (Before Adsorption) | Atomic % (Before Adsorption) | Weight % (After Adsorption) | Atomic % (After Adsorption) |

|---|---|---|---|---|

| C | 85.2 | 89.5 | 82.1 | 86.3 |

| O | 13.1 | 10.3 | 14.5 | 11.4 |

| Na | 0.5 | 0.1 | 0.8 | 0.2 |

| S | 0.0 | 0.0 | 1.2 | 0.5 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. mdpi.comresearchgate.net XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

In research involving C.I. This compound, XPS is particularly useful for studying the interaction between the dye and the surface of a catalyst or adsorbent. For instance, by analyzing the high-resolution XPS spectra of nitrogen (N 1s) and sulfur (S 2p) on the surface of an adsorbent after exposure to the dye, researchers can confirm the presence of the dye and potentially deduce the nature of the chemical interactions. Changes in the binding energies of elements in the catalyst can reveal alterations in their oxidation states during the catalytic degradation of the dye. mdpi.commdpi.com

Table 5: Representative XPS Binding Energy Data for a Catalyst Surface Before and After C.I. This compound Degradation

| Element | Binding Energy (eV) - Before Degradation | Chemical State (Before Degradation) | Binding Energy (eV) - After Degradation | Chemical State (After Degradation) |

|---|---|---|---|---|

| Ti 2p₃/₂ | 458.5 | Ti⁴⁺ in TiO₂ | 458.6 | Ti⁴⁺ in TiO₂ |

| O 1s | 529.7 | Lattice O in TiO₂ | 529.8 | Lattice O in TiO₂ |

| N 1s | - | Not Present | 400.1 | N in azo group of adsorbed dye |

Diffuse Reflectance Spectroscopy (DRS), also known as UV-Vis DRS, is a technique used to determine the optical properties of solid materials, particularly photocatalysts. mdpi.comacs.orgacs.org Instead of measuring the light transmitted through a sample, DRS measures the light that is diffusely reflected from the sample's surface. This information can be used to determine the band gap energy of a semiconductor photocatalyst, which is a critical parameter for its photocatalytic activity.

The band gap energy dictates the wavelength of light a photocatalyst can absorb to generate electron-hole pairs, which are responsible for the degradation of pollutants like C.I. This compound. By plotting the transformed reflectance data (using the Kubelka-Munk function) against photon energy, the band gap can be extrapolated. A lower band gap energy means the photocatalyst can be activated by visible light, which is advantageous for practical applications. acs.orgacs.org

Table 6: Example of Band Gap Energy Determination using DRS for a Photocatalyst

| Photocatalyst | Absorption Edge (nm) | Band Gap Energy (eV) |

|---|---|---|

| Pure TiO₂ | 387 | 3.20 |

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analytical chemistry of dyes, offering robust methods for the separation, identification, and quantification of C.I. This compound and its potential metabolites. The versatility of HPLC allows for the fine-tuning of various parameters to achieve optimal separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Quantification

The quantification of C.I. This compound and its degradation products is crucial for environmental monitoring and toxicological studies. HPLC provides the necessary resolution to separate these structurally similar compounds from complex matrices.

The choice of the stationary phase is a critical factor in achieving the desired separation in reversed-phase HPLC. For the analysis of azo dyes like C.I. This compound, C18 columns are the most commonly employed stationary phases. These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface.